Scillabiose

Description

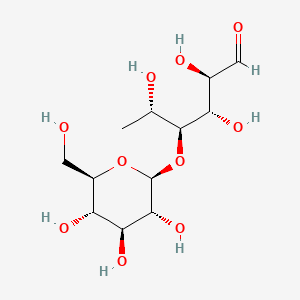

Scillabiose is a disaccharide composed of two monosaccharide units: β-D-glucose and L-rhamnose. Specifically, it is defined as 4-O-β-D-Glucopyranosyl-L-rhamnose nih.govdrugfuture.com. The linkage between the two sugar units is a β(1→4) glycosidic bond. This compound is not typically found free in nature but is rather derived from the hydrolysis of more complex molecules.

Interactive Data Table: Chemical Properties of Scillabiose

| Property | Value | Source |

| Molecular Formula | C12H22O10 | nih.govdrugfuture.com |

| Molecular Weight | 326.30 g/mol | nih.govdrugfuture.com |

| IUPAC Name | (2R,3S,4S,5S)-2,3,5-trihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | nih.gov |

| CAS Number | 40525-07-3 | drugfuture.com |

| Synonyms | Glucosidorhamnose, 4-O-β-D-Glucopyranosyl-L-rhamnose, 6-Deoxy-4-O-β-D-glucopyranosyl-L-mannose | nih.govdrugfuture.com |

| Physical State | Syrup | drugfuture.com |

| Solubility | Soluble in water and pyridine | drugfuture.com |

Disaccharides are a class of carbohydrates formed when two monosaccharides (simple sugars) are joined together by a glycosidic bond. wikipedia.org This bond is formed through a dehydration reaction, where a molecule of water is eliminated. solubilityofthings.combiologyonline.com The most common disaccharides, such as sucrose, lactose, and maltose, have the general chemical formula C₁₂H₂₂O₁₁ wikipedia.orgfiveable.me.

These molecules play fundamental roles in living organisms. They serve as a rapid source of energy, as they can be broken down into their monosaccharide components through hydrolysis, a process catalyzed by enzymes called disaccharidases. wikipedia.orgbritannica.com Beyond their role in energy metabolism, disaccharides and the larger oligosaccharides they can form are crucial for various biological functions, including cell signaling and as structural components of cell membranes. solubilityofthings.com The specific arrangement of the monosaccharide units and the nature of the glycosidic linkage (alpha or beta) result in disaccharides with distinct chemical and physical properties. wikipedia.org

Scillabiose is primarily known as a constituent of cardiac glycosides, a class of naturally occurring compounds found in certain plants. nuph.edu.uawikipedia.org Specifically, Scillabiose is obtained through the acid hydrolysis of scillaren A and glucoscilliphäosid, which are complex glycosides isolated from plants of the Scilla genus, such as Scilla maritima (the sea squill). drugfuture.com

In these natural products, the Scillabiose unit constitutes the "glycone" or sugar moiety of the molecule. This sugar part is attached via a glycosidic bond to a non-sugar, steroidal aglycone. wikipedia.orgyoutube.com While the aglycone is responsible for the primary biological activity of cardiac glycosides, the attached sugar portion, such as Scillabiose, plays a critical role in modulating the compound's properties. nuph.edu.ua The sugar moiety can influence the solubility, absorption, and distribution of the entire glycoside molecule within an organism. nuph.edu.ua The structure of Scillaren A, for example, is Scillarenin 3-O-glucosylrhamnoside, indicating that the disaccharide (Scillabiose) is attached to the scillarenin aglycone. nih.gov The synthesis of Scillabiose has been achieved and its structure confirmed through methods including nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.com

Structure

3D Structure

Properties

CAS No. |

40525-07-3 |

|---|---|

Molecular Formula |

C12H22O10 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2,3,5-trihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O10/c1-4(15)11(7(17)5(16)2-13)22-12-10(20)9(19)8(18)6(3-14)21-12/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9-,10+,11-,12-/m0/s1 |

InChI Key |

XAVVYCXXDSHXNS-ULUQPUQLSA-N |

SMILES |

CC(C(C(C(C=O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

40525-07-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-O-(beta-D-glucopyranosyl)-alpha-L-rhamnopyranoside 4-O-(glucopyranosyl)rhamnopyranoside scillabiose |

Origin of Product |

United States |

Natural Occurrence and Endogenous Pathways of Scillabiose

Mechanism of Scillabiase-Mediated Disaccharide Cleavage

The specific cleavage of the Scillabiose disaccharide is mediated by an enzyme referred to as Scillabiase. slideshare.netscribd.com This enzyme belongs to the broader class of glycosidases (or hydrolases), which catalyze the hydrolysis of glycosidic bonds. silab.fr

The mechanism of Scillabiase involves the use of a water molecule to break the bond linking the two monosaccharide units of Scillabiose. silab.fr The enzyme's active site binds to the Scillabiose substrate in a specific orientation. This binding facilitates the catalytic reaction, where the glycosidic linkage is attacked. nih.govyoutube.com This process is highly specific; for example, enzymes like α- and β-glycosidases can be used to determine the specific type of linkage between the sugar units. slideshare.netslideshare.net The reaction is a hydrolysis reaction, resulting in the breaking of the disaccharide into its constituent parts. silab.fr

Release of Monosaccharide Constituents (Glucose and Rhamnose)

Scillabiose is chemically defined as 4-O-β-D-glucopyranosyl-L-rhamnose. drugfuture.com Therefore, the enzymatic hydrolysis of Scillabiose by Scillabiase yields two monosaccharides: one molecule of glucose and one molecule of rhamnose. slideshare.netslideshare.netscribd.comslideshare.netebin.pub

Scillabiose + H₂O --(Scillabiase)--> D-Glucose + L-Rhamnose

This release of glucose and rhamnose is the final step in the breakdown of the Scillabiose portion of a cardiac glycoside. slideshare.net These simpler sugars can then be utilized by the plant's metabolic systems. The initial hydrolysis of the parent glycoside (e.g., Scillaren A) first releases the aglycone (Scillaridin A) and the intact Scillabiose disaccharide, which is then subject to the action of Scillabiase. slideshare.netslideshare.net

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Scillabiose |

| Glucose |

| Rhamnose |

| Scillaren A |

| Scillarenin |

| Glucoscilliphäosid |

| Transvaalin |

Advanced Chemical Synthesis Methodologies for Scillabiose and Its Glycoconjugates

Convergent and Stereoselective Synthetic Routes to Scillabiose

An early and notable synthesis of scillabiose demonstrated a 55% yield through the condensation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside. cdnsciencepub.comcdnsciencepub.com This reaction, a classic example of the Helferich reaction, illustrates a stereoselective approach to forming the characteristic β-D-linkage of scillabiose. cdnsciencepub.comcdnsciencepub.com

Glycosylation is the pivotal reaction for forming glycosidic bonds. In the context of synthesizing scillabiose glycoconjugates, the disaccharide itself can serve as a glycosyl donor. A convergent coupling strategy employing a scillabiose-based glycosyl donor has been successfully developed for the glycosylation of model steroids, showcasing its utility in preparing complex natural product mimetics. nih.govresearchgate.net This methodology is favored for its efficiency and streamlined deprotection process. nih.gov

While the synthesis of methyl glycosides of scillabiose has been previously reported, the application of scillabiose-based donors in broader glycosylation reactions has been documented in a limited number of studies. researchgate.net Earlier investigations using thioglycoside donors sometimes yielded anomeric mixtures, underscoring the persistent challenge of achieving complete stereoselectivity in intricate glycosylation reactions. researchgate.net

The Helferich reaction, which involves the condensation of glycosyl halides with alcohols in the presence of mercuric cyanide, has been effectively employed in the synthesis of scillabiose, yielding the disaccharide in 55%. cdnsciencepub.comcdnsciencepub.comtranslated.net

Beyond the Helferich reaction, several other glycosylation protocols are pertinent to the synthesis of scillabiose and its glycoconjugates:

Koenigs-Knorr method: This traditional method utilizes glycosyl halides activated by heavy-metal salts to transfer the glycosyl group to nucleophiles. researchgate.net

Trichloroacetimidate (B1259523) method: Known for its high efficiency and stereoselectivity in forming glycosidic bonds. researchgate.net

Thioglycosides as donors: Thioglycosides are widely used as glycosyl donors due to their inherent stability and their ability to be selectively activated under specific oxidative or Lewis acidic conditions. glycoforum.gr.jp They can also function as protective groups for the anomeric carbon. glycoforum.gr.jp

Enzymatic glycosylation: Although not extensively detailed for scillabiose in the provided literature, enzymatic glycosylation strategies, particularly those employing glycosyltransferases, offer exceptional regioselectivity and stereoselectivity, and are increasingly explored for the synthesis of complex bioactive compounds. mdpi.com

The selection of a specific glycosylation protocol is typically dictated by the desired stereochemical outcome, the nature of both the glycosyl donor and acceptor, and the compatibility with other functional groups present in the reacting molecules.

Regioselective Functionalization and Protective Group Chemistry in Scillabiose Synthesis

Carbohydrates are characterized by their polyhydroxylated nature, which makes the regioselective protection and deprotection of specific hydroxyl groups a significant challenge in their synthesis. rsc.orgnsf.gov Consequently, effective protective group strategies are indispensable for controlling the reactivity of different hydroxyl groups and ensuring selective chemical transformations. glycoforum.gr.jpjocpr.com

Selective protection strategies involve the judicious use of protecting groups that exhibit preferential reactivity towards certain functional groups, leaving others unaffected. jocpr.com For instance, bulky protecting groups such as trityl or silyl (B83357) ethers are frequently employed to selectively protect primary hydroxyl groups over secondary ones, primarily due to steric hindrance. rsc.orgnsf.gov Electronic effects and the formation of intramolecular hydrogen bond networks can also play a role in influencing regioselectivity. rsc.orgnsf.gov

In the synthesis of scillabiose, the protection of the cis C-2 and C-3 hydroxyl groups as an isopropylidene acetal (B89532) represents an effective selective protection strategy that minimizes subsequent protective group manipulations. researchgate.net This approach conveniently leaves the C-4 hydroxyl group unprotected, directly providing a suitable acceptor for further reactions. researchgate.net

Commonly utilized protecting groups for hydroxyl functionalities in carbohydrate synthesis include:

| Protecting Group Type | Examples | Removal Conditions | Notes |

| Esters | Acetyl (Ac), Benzoyl (Bz) | Acid or Base | Benzoyl groups are generally more stable than acetyl groups. libretexts.org |

| Ethers | Benzyl (Bn), Silyl (TBDMS, TIPS) | Hydrogenolysis, Oxidation, Acid, Fluoride (B91410) | Benzyl ethers are widely used in sugar chemistry. libretexts.orgorganic-chemistry.org Silyl ethers are removed by acid or fluoride ions. libretexts.org |

| Acetals/Ketals | Isopropylidene acetals, Dioxolanes, Dioxanes | Acid | Cyclic acetals, such as isopropylidene acetals, are commonly used for vicinal diols. libretexts.orgorganic-chemistry.org |

The strategic choice of orthogonal protecting groups, which can be introduced and removed selectively without affecting other protected functionalities within the same molecule, is crucial for executing sequential synthetic transformations in complex molecular architectures. jocpr.comorganic-chemistry.org

The strategic manipulation of hydroxyl groups involves a carefully planned sequence of protection, deprotection, and functionalization steps to achieve the desired molecular architecture. This can encompass:

Uniform protection followed by regioselective partial deprotection: This strategy involves protecting all hydroxyl groups with a single type of protecting group, then selectively removing one or two to create specific reactive sites. rsc.orgnsf.gov

Direct regioselective protection: This approach utilizes reagents or reaction conditions that inherently favor the protection of a particular hydroxyl group over others. rsc.orgnsf.gov

Exploitation of differential reactivity: Leveraging the inherent differences in reactivity among various hydroxyl groups in carbohydrates (e.g., primary vs. secondary, equatorial vs. axial) to achieve selective chemical transformations. rsc.orgnsf.gov

For example, regioselective acetylation can be achieved using iodine in the presence of ether-protected sugar derivatives. rsc.org Similarly, it has been observed that equatorial hydroxyl groups positioned adjacent to axial substituents often exhibit higher reactivity. nsf.gov

Synthetic Attachment of Scillabiose to Aglycone Scaffolds

The synthetic attachment of scillabiose to various aglycone scaffolds represents a critical step in the synthesis of natural product analogs and glycoconjugates with potential biological activities. Given that scillabiose is the shared glycone of important natural saponins (B1172615) such as hellebrin (B89052) and transvaalin, its coupling to steroid aglycones is particularly significant. nih.gov

A high-yielding synthetic route has been described for the coupling of scillabiose to a model steroid, employing a convergent coupling strategy that utilizes a scillabiose-based glycosyl donor. nih.govresearchgate.netresearchgate.netmolaid.com This underscores the importance of developing efficient glycosylation methods for the precise attachment of complex saccharides to diverse aglycone structures. The ultimate goal of such synthetic endeavors is to create molecules that either mimic or enhance the desirable properties of naturally occurring glycoconjugates. nih.gov

The attachment process typically involves a glycosylation reaction where the scillabiose unit, acting as a donor, forms a glycosidic bond with a hydroxyl group present on the aglycone, which functions as the acceptor. The careful selection of glycosylation conditions and the strategic use of protecting groups on both the scillabiose and the aglycone are paramount to ensure optimal regioselectivity and stereoselectivity at the point of linkage. mdpi.combeilstein-journals.org

Structural Elucidation and Sophisticated Analytical Characterization of Scillabiose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of scillabiose. This non-destructive technique provides detailed information about the atomic arrangement, connectivity, and stereochemistry of the molecule.

Comprehensive Proton and Carbon NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the structure of scillabiose, which is 4-O-β-D-glucopyranosyl-L-rhamnopyranose. cdnsciencepub.com

In the ¹H NMR spectrum of scillabiose in deuterium (B1214612) oxide (D₂O), distinct signals corresponding to the anomeric protons are observed. The anomeric proton of the α-L-rhamnopyranose form appears as a doublet at approximately 4.88 ppm with a coupling constant (J) of 1.5 Hz. cdnsciencepub.com The β-L-form of the rhamnopyranose anomeric proton shows a doublet at 5.12 ppm with a J value of 0.8 Hz. cdnsciencepub.com Crucially, the anomeric proton of the β-D-glucopyranosyl residue is identified by a doublet at 5.26 ppm, exhibiting a larger coupling constant of 7.5 Hz, which is characteristic of a β-anomeric configuration. cdnsciencepub.com Furthermore, a distinctive doublet at around 8.65 ppm (J = 6 Hz) corresponds to the methyl group (CH₃) of the 6-deoxy L-rhamnose unit, a key marker for this sugar. cdnsciencepub.com

Interactive Table: ¹H NMR Chemical Shifts for Scillabiose in D₂O

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (α-L-rhamnose) | 4.88 | Doublet | 1.5 |

| H-1 (β-L-rhamnose) | 5.12 | Doublet | 0.8 |

| H-1' (β-D-glucose) | 5.26 | Doublet | 7.5 |

| CH₃ (rhamnose) | 8.65 | Doublet | 6.0 |

Advanced 2D NMR Techniques for Connectivity and Configuration Analysis

To further refine the structural assignment and confirm the connectivity between the monosaccharide units, advanced two-dimensional (2D) NMR experiments are indispensable. nih.govcore.ac.uk Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks within each monosaccharide ring. colab.ws It allows for the tracing of scalar couplings between adjacent protons, helping to assign the protons of the rhamnose and glucose spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This experiment is crucial for assigning the ¹³C signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly vital for identifying the glycosidic linkage between the glucose and rhamnose units. By observing a correlation between the anomeric proton of glucose (H-1') and the C-4 carbon of rhamnose, the 1→4 linkage is unequivocally confirmed.

The application of these 2D NMR techniques provides a complete and unambiguous structural determination of scillabiose. nih.govcore.ac.uk

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of scillabiose preparations and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of carbohydrates like scillabiose. jneonatalsurg.compensoft.net The development of a robust HPLC method involves several key steps: scouting, optimization, robustness testing, and validation. thermofisher.com

For the analysis of disaccharides, reversed-phase columns (e.g., C18) are often used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. ejgm.co.uk The detection of non-UV-absorbing compounds like scillabiose can be achieved using detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). For quantitative analysis, derivatization to introduce a chromophore might be employed, allowing for UV detection. ejgm.co.ukresearchgate.net Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. pensoft.net

Gas Chromatography (GC) for Component Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of carbohydrates, although it requires derivatization to make the non-volatile sugars amenable to gas-phase separation. libretexts.orgnih.gov Common derivatization methods include trimethylsilylation, which converts the hydroxyl groups into more volatile silyl (B83357) ethers. researchgate.net

The derivatized scillabiose can then be analyzed on a suitable GC column, often a capillary column with a non-polar or medium-polarity stationary phase. libretexts.org GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as the mass spectrum of the derivatized scillabiose provides fragmentation patterns that can confirm its identity and structure. mdpi.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions, such as the synthesis or modification of scillabiose, and for preliminary purity checks. wikipedia.orgnih.govlibretexts.org

A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. sigmaaldrich.comazecs.az The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase, often a mixture of polar organic solvents. The different components of the sample mixture travel up the plate at different rates depending on their polarity, resulting in separation. wikipedia.org For visualizing the spots of colorless compounds like scillabiose, staining with reagents such as a p-anisaldehyde solution followed by heating is commonly employed. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. wikipedia.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in the structural elucidation of carbohydrates, providing precise information on molecular weight and structural features through controlled fragmentation. nih.gov For a disaccharide like scillabiose, mass spectrometry offers a rapid and sensitive means of confirming its composition and connectivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like scillabiose without causing significant fragmentation. nih.govresearchgate.net This method is ideal for accurately determining the molecular weight of the compound. In ESI-MS, the analyte in solution is aerosolized and subjected to a strong electric field, which generates charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. wiley-vch.de

For scillabiose (C₁₂H₂₂O₁₀), with a monoisotopic molecular weight of 326.1267 g/mol , the ESI-MS spectrum would be expected to show peaks corresponding to the intact molecule adducted with various cations. drugfuture.com The specific ions observed depend on the solvent system and additives used. Typically, in positive ion mode, protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or potassium [M+K]⁺ are observed. The high sensitivity of ESI-MS allows for analysis from very small sample quantities. nih.gov

Table 1: Predicted ESI-MS Ions for Scillabiose

| Ion Species | Formula | Predicted m/z (monoisotopic) |

| Protonated Molecule | [C₁₂H₂₂O₁₀ + H]⁺ | 327.1340 |

| Sodiated Adduct | [C₁₂H₂₂O₁₀ + Na]⁺ | 349.1159 |

| Potassiated Adduct | [C₁₂H₂₂O₁₀ + K]⁺ | 365.0899 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides definitive evidence for the sequence of monosaccharides and the position of the glycosidic linkage. msaltd.co.uklabmanager.com

In the MS/MS analysis of scillabiose, a precursor ion (e.g., the [M+Na]⁺ adduct at m/z 349.1) is isolated in the first stage of the mass spectrometer. This ion is then subjected to fragmentation in a collision cell. The resulting product ions are analyzed in the second stage of the mass spectrometer. wikipedia.org The fragmentation of glycosides typically occurs at the glycosidic bond, leading to characteristic ions known as B, C, Y, and Z ions. Cross-ring cleavages, designated as A and X ions, also occur and provide information about the linkage positions on the sugar rings. mdpi.com

For scillabiose, which is β-D-glucopyranosyl-(1→4)-L-rhamnopyranose, the primary fragmentation would be the cleavage of the (1→4) glycosidic bond. This would result in product ions corresponding to the glucose and rhamnose units. The observation of a Y-ion from the loss of the terminal glucose unit and a B-ion corresponding to the glucose unit would confirm the sequence. Further fragmentation of these primary ions can provide additional structural details. nih.gov

Table 2: Predicted Key MS/MS Fragments of the Sodiated Scillabiose Adduct ([M+Na]⁺ at m/z 349.1)

| Product Ion Type | Description | Predicted m/z |

| Y₁ | Sodiated Rhamnose | 187.05 |

| B₁ | Sodiated Glucose (oxonium ion) | 203.05 |

| ⁰,²X₀ | Cross-ring cleavage of Rhamnose | 261.08 |

| ²A₁ | Cross-ring cleavage of Glucose | 289.09 |

Note: The nomenclature used is based on the system proposed by Domon and Costello. The predicted m/z values are for sodiated fragments.

Classical Methods for Glycosidic Linkage Determination and Sugar Identification

Before the widespread adoption of spectroscopic techniques, the structural elucidation of carbohydrates relied on classical chemical degradation methods. e-bookshelf.deamazon.com These methods, while laborious, provided the foundational evidence for the structures of many natural products.

Periodate (B1199274) Oxidation Studies

Periodate oxidation is a classical chemical method used to determine the structure of carbohydrates by cleaving the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons). rsc.org The reaction with sodium periodate (NaIO₄) is highly specific and the consumption of the oxidant, along with the identification of the reaction products (such as formic acid and formaldehyde), allows for the deduction of ring size and linkage positions. nih.govresearchgate.net

When applied to scillabiose (β-D-glucopyranosyl-(1→4)-L-rhamnopyranose), the glucose unit, having vicinal diols at C1-C2, C2-C3, and C3-C4, would be cleaved. However, since the C4 hydroxyl is involved in the glycosidic bond, it is protected from oxidation. The terminal glucose residue would consume two moles of periodate and release one mole of formic acid. The L-rhamnose unit has vicinal diols at C2-C3. Since its C4 is linked to glucose and C1 is the reducing end (in hemiacetal form), it will also be oxidized. The specific products formed from the rhamnose moiety would help confirm the 1→4 linkage. Analysis of the periodate-oxidized, borohydride-reduced, and acid-hydrolyzed products provides definitive structural information. mdpi.com

Table 3: Expected Results from Periodate Oxidation of Scillabiose

| Monosaccharide Unit | Linkage/Position | Susceptible C-C Bonds | Periodate Consumed (moles) | Products Formed (moles) |

| D-Glucose | Terminal, non-reducing | C2-C3, C3-C4 | 2 | 1 Formic Acid |

| L-Rhamnose | Reducing, linked at C4 | C2-C3 | 1 | (Complex aldehydes) |

Methylation Analysis

Methylation analysis is a robust and widely used chemical method for determining the positions of glycosidic linkages in oligosaccharides and polysaccharides. mdpi.comnih.gov The procedure involves three main steps:

Permethylation: All free hydroxyl groups in the scillabiose molecule are converted to methyl ethers using a reagent like methyl iodide in the presence of a strong base (e.g., sodium hydride). This protects the hydroxyl groups not involved in linkages or the ring structure.

Hydrolysis: The glycosidic bond is cleaved by acid hydrolysis, yielding a mixture of partially methylated monosaccharides.

Analysis: The resulting methylated monosaccharides are typically reduced to their corresponding alditols and then acetylated to form partially methylated alditol acetates (PMAAs). researchgate.net These volatile derivatives are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

For scillabiose (β-D-glucopyranosyl-(1→4)-L-rhamnopyranose), the hydroxyl groups at positions 2, 3, 4, and 6 of the glucose unit are free, as is the C5-hydroxymethyl group. The hydroxyl groups at positions 2 and 3 of the rhamnose unit are also free. Upon permethylation followed by hydrolysis, two distinct methylated monosaccharides would be produced. The identification of these specific derivatives confirms the (1→4) linkage.

Table 4: Expected PMAA Derivatives from Methylation Analysis of Scillabiose

| Original Monosaccharide | Methylated Derivative after Hydrolysis | PMAA Derivative for GC-MS | Inferred Structural Information |

| D-Glucose | 2,3,4,6-tetra-O-methyl-D-glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | Terminal, non-reducing glucose unit |

| L-Rhamnose | 2,3-di-O-methyl-L-rhamnose | 1,4,5-tri-O-acetyl-2,3-di-O-methyl-L-rhamnitol | Rhamnose unit linked at position C4 |

Rational Design and Synthesis of Scillabiose Derivatives and Analogues

Modification of the Monosaccharide Components within Scillabiose

The modification of the individual monosaccharide units of scillabiose—L-rhamnose and D-glucose—is a key strategy for investigating the structure-activity relationships of the parent glycoside. By altering functional groups on these sugar rings, chemists can fine-tune the molecule's properties.

Research has focused on preparing the monosaccharide building blocks with specific protecting groups to facilitate selective synthesis. For instance, in preparing a rhamnose-based glycosyl acceptor, the C-2 and C-3 hydroxyl groups can be protected as an isopropylidene acetal (B89532), leaving the C-4 hydroxyl group available for glycosylation. researchgate.net This targeted protection strategy avoids unnecessary acetylation/deacetylation steps, streamlining the synthesis process. researchgate.net

Further modifications can involve the introduction of chemically reactive groups, such as azides (e.g., ManNAz, GalNAz), which can be used for metabolic labeling and visualization of glycans within cellular systems through click chemistry. nih.gov While not yet specifically documented for scillabiose precursors in the reviewed literature, this common technique in carbohydrate chemistry represents a logical next step for creating probes to track the metabolic fate of scillabiose-containing molecules. nih.gov

Table 1: Examples of Monosaccharide Modifications for Scillabiose Synthesis

| Monosaccharide Unit | Modification Strategy | Purpose | Research Finding |

| L-Rhamnose | Isopropylidene acetal protection of C-2 and C-3 hydroxyls. | To create a selective glycosyl acceptor at the C-4 position. | This method directly provides the acceptor, simplifying the synthesis by avoiding extra protection/deprotection steps. researchgate.net |

| D-Glucose | Per-acetylation or per-benzoylation. | To create a stable glycosyl donor for the initial glycosidic bond formation. | Benzoylated donors can offer different reactivity and stereoselectivity compared to acetylated versions. researchgate.net |

| L-Rhamnose / D-Glucose | Glycosylation with individual monosaccharides onto an aglycone. | To evaluate the contribution of each sugar to the biological activity of the final glycoconjugate. | Provides a direct comparison between the disaccharide and monosaccharide glycosides' effects. nih.govresearchgate.net |

Synthesis of Scillabiose-Containing Glycoconjugates for Mechanistic Probes

Glycoconjugates are created by attaching a carbohydrate moiety, such as scillabiose, to another molecule like a steroid, lipid, or protein. These constructs serve as powerful mechanistic probes to investigate biological processes and identify molecular targets. researchgate.net

A significant application has been the synthesis of scillabiose-steroid conjugates to study naturally occurring saponins (B1172615) like hellebrin (B89052) and transvaalin, which share scillabiose as their glycone component. researchgate.netnih.gov By attaching the synthesized scillabiose disaccharide to a model steroid, researchers can evaluate how the glycone portion influences the biological activity of the entire saponin. nih.gov This is crucial, as modifications to the carbohydrate moiety of natural products are known to result in derivatives with altered potency and toxicity.

The development of fluorescent probes is another key area in rational design. rsc.org By analogy with other systems, scillabiose could be conjugated to a fluorescent molecule. Such a probe would enable the visualization of its uptake, distribution, and interaction with cellular components, offering insights into its mechanism of action. Similarly, biotin-labeled scillabiose probes could be synthesized for use in chemical proteomics to identify binding partners and molecular targets within a cell. researchgate.net These approaches, while established in the broader field of chemical biology, represent a frontier for the specific study of scillabiose.

Table 2: Types of Scillabiose Glycoconjugates and Their Applications as Probes

| Glycoconjugate Type | Aglycone Example | Probe Application | Rationale |

| Steroidal Glycoside | Steroid model compound | Structure-Activity Relationship (SAR) Studies | To mimic natural saponins and assess the contribution of the scillabiose moiety to overall biological activity. nih.gov |

| Fluorescent Glycoside | Fluorophore (e.g., NBD, BODIPY) | Cellular Imaging and Mechanistic Studies | To visualize the uptake and localization of the scillabiose conjugate within cells and tissues. rsc.org |

| Biotinylated Glycoside | Biotin | Target Identification | To enable affinity purification of binding partners (e.g., receptors, enzymes) from cell lysates. researchgate.net |

| Peptide Glycoconjugate | Peptide or Protein | Probing Protein-Carbohydrate Interactions | To study the recognition of scillabiose by specific proteins or to create neoglycoproteins for immunological studies. rsc.org |

Development of Scillabiose-Based Glycosyl Donors for Targeted Synthesis

The efficient synthesis of scillabiose-containing molecules heavily relies on the development of effective glycosyl donors. A glycosyl donor is a carbohydrate that has been chemically activated at its anomeric carbon, allowing it to be transferred to an acceptor molecule (the aglycone) to form a glycosidic bond.

To overcome this limitation, subsequent research focused on developing more effective donors. A significant improvement was the conversion of the scillabiose thioglycoside into a more reactive trichloroacetimidate (B1259523) (imidate) donor. researchgate.net The activation of benzoylated imidate donors with a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has proven to be a highly efficient and stereoselective method for glycosylating steroid alcohols. researchgate.net This convergent coupling strategy, where the entire disaccharide donor is attached in a single step, is appealing due to its high efficiency and straightforward deprotection procedures. researchgate.netnih.gov This improved methodology is valuable for the total synthesis of naturally occurring saponins and other complex molecules that contain the scillabiose unit. nih.gov

Table 3: Comparison of Scillabiose Glycosyl Donors

| Donor Type | Activating Promoter | Solvent | Outcome |

| Thioglycoside | Not specified in detail | Not specified in detail | Resulted in an anomeric mixture of the product, indicating poor stereoselectivity. researchgate.net |

| Acetylated Imidate | TMSOTf | Dichloromethane | Moderate stereoselectivity (α:β ratio = 1:5) with a 65% yield. researchgate.net |

| Benzoylated Imidate | TMSOTf | Dichloromethane | Considered much more effective than acetylated imidate donors, leading to improved yield and stereoselectivity. researchgate.net |

Biological Roles and Mechanistic Implications of Scillabiose Moieties

Scillabiose as a Structural Determinant in Complex Glycosides

Glycone Contribution to Overall Molecular Architecture

The presence of the bulky and hydrophilic scillabiose group can orient the aglycone in a specific manner, facilitating its insertion into the cell membrane or its interaction with extracellular domains of membrane-bound proteins. The flexibility or rigidity conferred by the scillabiose linkage can also play a role in the dynamic process of binding and unbinding from a receptor.

Involvement of Scillabiose in Intermolecular Recognition Processes

Beyond its structural role, the scillabiose moiety can directly participate in intermolecular recognition events, a cornerstone of many biological processes.

Carbohydrate-Protein Interactions Mediated by Scillabiose

Carbohydrate-protein interactions are fundamental to a vast array of biological phenomena, from cell-cell recognition to immune responses. While specific studies focusing solely on scillabiose-mediated protein interactions are limited, the principles of carbohydrate recognition by proteins provide a framework for understanding its potential roles. Proteins that recognize specific carbohydrate structures, known as lectins, often have shallow binding pockets that accommodate terminal sugar residues. The terminal rhamnose and glucose units of scillabiose could potentially be recognized by specific lectins or other carbohydrate-binding proteins, triggering downstream signaling pathways or mediating cell adhesion. The unique linkage and stereochemistry of scillabiose would present a distinct topographical and chemical surface for such interactions.

Role in Biological Recognition Events in Glycobiology

In the broader context of glycobiology, scillabiose-containing glycoconjugates could be involved in various recognition events. For instance, cell surface glycans play a critical role in mediating interactions between cells and with the extracellular matrix. While scillabiose is primarily known from plant-derived compounds, the potential for similar structures to exist on the surfaces of microorganisms or to be generated through metabolic pathways cannot be entirely ruled out. If present, such structures could act as recognition markers for host-pathogen interactions or in developmental processes. Further research is needed to explore the presence and functional significance of scillabiose in diverse biological systems.

Mechanistic Investigations of Glycosidase Specificity Towards Scillabiose

The breakdown of complex glycosides is carried out by a class of enzymes known as glycosidases, which exhibit remarkable specificity for the carbohydrates they cleave. The enzymatic hydrolysis of the glycosidic bonds within scillabiose, or the bond linking scillabiose to an aglycone, is a highly specific process.

Glycosidases achieve their specificity through a combination of factors, including the shape of the active site, the presence of specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the sugar substrate, and the precise positioning of catalytic residues. For a glycosidase to cleave a scillabiose-containing glycoside, its active site must be able to accommodate the unique disaccharide structure. This includes recognizing both the rhamnose and glucose units and the specific glycosidic linkage between them.

The mechanism of glycosidic bond cleavage by these enzymes typically involves a pair of carboxylic acid residues in the active site that act as a general acid and a general base or nucleophile. The precise orientation of these catalytic residues relative to the glycosidic bond is critical for efficient hydrolysis. Therefore, the specificity of a glycosidase for scillabiose is a testament to the highly evolved and precise molecular recognition capabilities of these enzymes.

Emerging Research Frontiers and Future Directions in Scillabiose Studies

Innovations in Chemoenzymatic Synthesis of Scillabiose

The complex, stereospecific nature of glycosidic bonds makes the pure chemical synthesis of oligosaccharides like Scillabiose a formidable challenge. Consequently, the field is rapidly advancing towards chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the versatility of organic chemistry to streamline production. beilstein-journals.org These methods offer significant advantages in terms of efficiency, sustainability, and the ability to generate complex molecules with high stereoselectivity. nih.gov

Innovations in this area focus on several key aspects:

Novel Glycosyltransferases: The discovery and engineering of novel glycosyltransferases are central to advancing the enzymatic synthesis of Scillabiose. These enzymes are responsible for creating the specific glycosidic linkage between rhamnose and glucose. Researchers are exploring enzyme promiscuity—the ability of an enzyme to catalyze reactions with non-native substrates—to create Scillabiose analogs.

One-Pot Multienzyme (OPME) Systems: A significant innovation is the development of sequential one-pot multienzyme (OPME) reactions. rsc.org This approach involves combining several enzymes in a single reaction vessel to perform a cascade of transformations, converting a simple precursor into the target oligosaccharide. This eliminates the need for complex intermediate purification steps, saving time and resources. For Scillabiose, an OPME system could involve the sequential action of enzymes to first synthesize the monosaccharide building blocks from simple sugars and then a specific glycosyltransferase to link them.

Engineered Substrates and Protecting Groups: Chemical synthesis plays a crucial role in preparing engineered precursor molecules that are optimized for enzymatic reactions. nih.gov This can involve synthesizing activated sugar donors or acceptors with specific protecting groups that direct the enzyme to form the desired bond, followed by a simple deprotection step. An approach for attaching Scillabiose to steroids has been achieved through a straightforward chemo-enzymatic process, highlighting the utility of this combined strategy. semanticscholar.org

| Innovation Area | Description | Application to Scillabiose Synthesis | Key Advantage |

|---|---|---|---|

| Enzyme Discovery & Engineering | Identifying or modifying enzymes (e.g., glycosyltransferases) to improve specificity, stability, or accept new substrates. | Creating highly specific enzymes for the rhamnose-glucose linkage or generating novel Scillabiose derivatives. | High stereoselectivity and yield; potential for creating new bioactive compounds. |

| One-Pot Multienzyme (OPME) Cascades | Combining multiple enzymatic steps in a single reaction vessel to build a complex molecule from simple precursors. rsc.org | A streamlined process converting basic sugars into Scillabiose without isolating intermediates. | Increased efficiency, reduced waste, lower production costs. |

| Synthetic Precursor Design | Chemically synthesizing activated sugar donors or acceptors to facilitate the enzymatic glycosylation step. nih.gov | Preparation of an activated rhamnose donor and a glucose acceptor for efficient enzymatic coupling. | Overcomes limitations of natural substrate availability and improves reaction kinetics. |

Computational Modeling and Glycoinformatics Applied to Scillabiose

As the complexity of glycan research grows, computational tools have become indispensable for analysis, prediction, and data integration. nih.gov Glycoinformatics, a specialized field of bioinformatics, addresses the unique challenges of carbohydrate research, such as their branched structures and non-template-driven synthesis. wikipedia.org For Scillabiose, these computational approaches offer powerful ways to understand its structure, function, and interactions.

Key applications include:

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the behavior of scillabiose-containing molecules over time at an atomic level. numberanalytics.com This is particularly useful for studying the conformational dynamics of the glycosidic bond in Scillabiose and for modeling how a scillabiose-containing glycoconjugate, such as a cardiac glycoside, interacts with its protein target. These simulations provide mechanistic insights that are difficult to obtain through experimental methods alone. imb.am

Glycan Databases and Repositories: Glycoinformatics relies on curated databases that store vast amounts of information on glycan structures and their biological contexts. nih.govwikipedia.org Portals like GlyCosmos facilitate the integration of glycan data with information on genes, proteins, and diseases from other databases like PubChem. biosciencedbc.jp Researchers can use these resources to search for the Scillabiose motif across different species and biological systems, helping to uncover new potential functions and occurrences.

Predictive Modeling: Computational models can be used to create testable hypotheses about biological functions. duke.edu For instance, models can predict potential glycan-binding proteins (lectins) that might recognize and interact with Scillabiose, suggesting new biological pathways where it may play a role. This predictive capability helps to guide and focus experimental research. biotechmedjournal.com

| Computational Approach | Description | Specific Application to Scillabiose |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand their dynamic behavior. numberanalytics.com | Modeling the flexibility of the Scillabiose glycosidic bond and its interaction with target proteins. |

| Glycoinformatics Databases (e.g., GlyCosmos) | Integrated repositories for glycan structures, related genes, proteins, and disease information. biosciencedbc.jp | Searching for the prevalence of the Scillabiose motif in natural glycoconjugates and linking it to biological pathways. |

| Homology Modeling | Predicting the 3D structure of a protein (like a glycosyltransferase) based on its amino acid sequence and the structure of a related protein. | Building a structural model of the specific glycosyltransferase that synthesizes Scillabiose to guide protein engineering efforts. |

| Docking Simulations | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting how scillabiose-containing ligands bind to the active sites of receptors or enzymes. |

Bioprocess Optimization for Sustainable Production of Scillabiose and Conjugates

The production of Scillabiose and its conjugates through biotechnological means, such as fermentation or plant cell culture, offers a sustainable alternative to complex chemical synthesis. Bioprocess optimization is crucial for making these methods economically viable by enhancing product yield and efficiency. leadventgrp.comnih.gov This involves systematically refining all aspects of the production process, from the microbial or plant cell strain to the final recovery steps. scitechnol.com

Core strategies for optimization include:

Media and Substrate Optimization: The composition of the growth medium is a critical factor. evologic.at This involves adjusting the levels of carbon sources, nitrogen, phosphate (B84403), and essential micronutrients to create an ideal environment for the producing organism and maximize the output of the target molecule. frontiersin.org For Scillabiose production, this could mean optimizing the supply of precursor sugars.

Process Parameter Control: Fine-tuning physical and chemical parameters during fermentation or cell culture is essential. leadventgrp.com This includes maintaining optimal temperature, pH, dissolved oxygen levels, and agitation speed to ensure robust cell growth and high productivity. evologic.at Real-time monitoring and control systems are increasingly used to maintain these optimal conditions.

Strain Improvement: Genetic and metabolic engineering play a significant role in enhancing the production capabilities of microorganisms or plant cells. leadventgrp.com This can involve overexpressing key enzymes in the biosynthetic pathway leading to Scillabiose, or knocking out competing pathways to direct more cellular resources towards the desired product.

| Optimization Strategy | Key Parameters | Objective for Scillabiose Production |

|---|---|---|

| Media Formulation | Carbon source, nitrogen source, phosphate levels, trace elements. | Maximize cell density and direct metabolic flux towards Scillabiose precursors. |

| Process Control | Temperature, pH, dissolved oxygen, agitation rate. evologic.at | Maintain optimal physiological state for the producing cells to ensure high and consistent yield. |

| Strain Engineering | Gene expression levels, enzyme activity, metabolic pathway flux. leadventgrp.com | Enhance the expression of specific glycosyltransferases and other key enzymes in the biosynthetic pathway. |

| Downstream Processing | Extraction methods, chromatography, purification steps. | Improve the efficiency and purity of Scillabiose recovery from the culture broth or cell mass, reducing costs. |

Elucidation of Broader Biological Significance of Scillabiose-Containing Glycans

While Scillabiose is well-known as a structural component of cardiac glycosides, the full spectrum of its biological significance is likely much broader. Glycans are now understood to be critical information carriers involved in a vast array of biological processes, from immune regulation to intercellular communication. nih.gov Emerging research aims to uncover these less-obvious roles for Scillabiose-containing glycans.

Future research directions are focused on:

Identifying Novel Glycoconjugates: A primary frontier is the search for new natural molecules that contain the Scillabiose moiety. Glycans can be attached to proteins (glycoproteins) and lipids (glycolipids), and these modifications are crucial for their function, stability, and localization. wikipedia.org A recent discovery has even identified sugar-coated RNA molecules (glycoRNAs), opening up an entirely new area of cell biology where Scillabiose could potentially be found. harvard.edu

Investigating Roles in Cell-Cell Recognition: Many cell-surface glycans act as recognition sites for glycan-binding proteins (lectins), mediating cell adhesion and signaling. mdpi.com Research is needed to determine if scillabiose-containing glycans on cell surfaces participate in such interactions, which could implicate them in processes like immune cell trafficking or developmental biology. nih.gov

Exploring Interactions with the Microbiome: The gut microbiome produces a vast array of enzymes capable of metabolizing complex carbohydrates. Investigating how gut bacteria process scillabiose-containing compounds could reveal new metabolic pathways and shed light on the interplay between plant-derived glycosides, the microbiome, and host health.

The study of glycans is revealing a layer of biological complexity that was previously underappreciated. By exploring these emerging frontiers, researchers hope to move beyond the classical view of Scillabiose and uncover new roles for this disaccharide in health and disease.

Q & A

Q. Basic Research Focus

- Methodological Answer :

Synthesis of Scillabiose requires optimized reaction conditions (e.g., glycosylation strategies, protecting group chemistry) and rigorous purification (HPLC, column chromatography). Structural elucidation should integrate:- Nuclear Magnetic Resonance (NMR) : Assign anomeric protons (δ 4.5–5.5 ppm) and confirm glycosidic linkages via NOESY/ROESY .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Diffraction (XRD) : For crystalline derivatives to resolve stereochemistry.

- Polarimetry : Confirm optical activity and purity.

Reference experimental design principles from systematic guidelines on reproducibility and instrumentation calibration .

How can researchers assess the biological activity of Scillabiose in vitro while minimizing confounding variables?

Q. Basic Research Focus

- Methodological Answer :

- Cell-Based Assays : Use standardized cell lines (e.g., HEK293, RAW264.7) with controls for cytotoxicity (MTT assay) and endotoxin levels.

- Dose-Response Curves : Include EC50/IC50 calculations and validate via triplicate runs.

- Negative/Positive Controls : E.g., LPS for inflammation studies; buffer-only for baseline activity.

- Statistical Power : Predefine sample size using tools like G*Power to avoid Type I/II errors .

What advanced methodologies are suitable for investigating Scillabiose’s mechanism of action in signaling pathways?

Q. Advanced Research Focus

- Methodological Answer :

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins. Validate via qPCR/Western blot.

- Molecular Dynamics (MD) Simulations : Model Scillabiose-receptor interactions (e.g., docking studies with TLR4/MD-2 complex).

- Knockout Models : CRISPR-Cas9 gene editing to silence putative targets (e.g., NF-κB) and assess functional impact.

Ensure alignment with hypothesis-driven frameworks and reproducibility standards .

How should researchers address contradictions in existing data on Scillabiose’s bioactivity?

Q. Advanced Research Focus

- Methodological Answer :

Conduct a systematic review with meta-analysis:- PRISMA Guidelines : Follow structured reporting for inclusion/exclusion criteria and risk-of-bias assessment (e.g., ROBINS-I tool) .

- Heterogeneity Analysis : Use I² statistics to quantify variability; subgroup analyses by study design (e.g., in vivo vs. in vitro).

- Dose-Response Meta-Analysis : If feasible, model nonlinear effects across studies .

- Publication Bias : Evaluate via funnel plots or Egger’s regression test .

What computational strategies are effective for predicting Scillabiose’s pharmacokinetic properties?

Q. Advanced Research Focus

- Methodological Answer :

- QSAR Modeling : Train models on existing disaccharide datasets for ADME prediction.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using tools like GastroPlus.

- Machine Learning : Apply random forest or neural networks to predict binding affinities.

Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

How to design a robust research question for studying Scillabiose’s role in metabolic disorders?

Q. Methodological Framework

- Criteria :

- Specificity : “Does Scillabiose inhibit α-glucosidase activity in a dose-dependent manner?”

- Feasibility : Ensure access to recombinant enzymes (e.g., α-glucosidase) and validated assay kits.

- Novelty : Address gaps (e.g., comparative efficacy vs. acarbose).

- Testability : Define measurable endpoints (IC50, Ki values).

Align with guidelines for hypothesis formulation and operationalization .

Table 1: Common Pitfalls and Solutions in Scillabiose Research

| Pitfall | Solution | Reference |

|---|---|---|

| Low synthetic yield | Optimize protecting groups; use microwave-assisted synthesis | |

| Inconsistent bioassay data | Standardize cell culture conditions; include blinding | |

| Overfitting in QSAR models | Apply cross-validation; use external test sets |

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.